molecular formula C12H21N3 B1467923 {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1343611-36-8

{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No.: B1467923
CAS No.: 1343611-36-8
M. Wt: 207.32 g/mol
InChI Key: DLIVGABOXZZOBD-UHFFFAOYSA-N
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Description

The compound {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a pyrazole-derived amine featuring a cyclohexylmethyl substituent at the 1-position of the pyrazole ring and a methylamine group at the 4-position methyl group.

Properties

IUPAC Name

1-[1-(cyclohexylmethyl)pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-13-7-12-8-14-15(10-12)9-11-5-3-2-4-6-11/h8,10-11,13H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIVGABOXZZOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves the reaction of cyclohexylmethyl bromide with 1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Halides, thiols; conditionspolar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antifungal, antibacterial, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., 3-methylphenyl) may confer π-π stacking interactions in target binding, whereas alkyl groups (e.g., cyclohexylmethyl) prioritize lipophilicity .

Physicochemical Properties

Solubility and LogP

  • Target Compound : Predicted LogP ~3.5 (cyclohexylmethyl contributes +2.1 vs. methyl). Likely low aqueous solubility, requiring formulation with co-solvents .
  • Cyclopropylmethyl Analog : LogP ~2.1, marginally better solubility due to reduced hydrophobicity .
  • Ethyl Derivative : LogP ~1.5, highest solubility in this series .

Thermal Stability

  • Melting points for similar compounds range from 104–110°C () . The cyclohexylmethyl derivative may exhibit higher thermal stability due to rigid cyclohexane ring.

Kinase Inhibition Potential

  • Pyrazole amines with methylamine groups (e.g., 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) show CDK2 inhibition (IC₅₀ = 0.8 nM) .
  • Target Compound : The cyclohexylmethyl group may enhance binding to hydrophobic kinase pockets, though steric bulk could reduce affinity compared to smaller analogs.

Central Nervous System (CNS) Penetration

  • Compounds like {[1-(4-methylpiperazin-1-yl)cyclohexyl]amino} derivatives () demonstrate CNS activity due to amine basicity and moderate LogP .
  • Target Compound : Higher LogP may limit blood-brain barrier penetration unless actively transported.

Biological Activity

The compound {[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:
The compound features a pyrazole ring substituted with a cyclohexylmethyl group and a methylamine moiety. This unique configuration contributes to its diverse biological activities.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructural Features
1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxylic acidContains a carboxylic acid group
1-(Cyclohexylmethyl)-1H-pyrazole-4-carboxamideFeatures an amide functional group
1-(Cyclohexylmethyl)-1H-pyrazole-4-thiolContains a thiol group

Antimicrobial Properties

Research indicates that This compound exhibits significant antifungal , antibacterial , and antiviral properties. Studies have shown that it interacts with specific enzymes and proteins, suggesting mechanisms that could lead to therapeutic applications for infections and inflammatory conditions .

The compound's interaction with biological targets involves:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions are crucial for inhibiting or activating the functions of various enzymes and proteins, which can enhance its pharmacokinetic profile and therapeutic potential .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of the compound against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results demonstrated varied antibacterial activities, indicating its potential as a therapeutic agent against bacterial infections .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound, revealing promising results in inhibiting fungal growth. The study highlighted its potential use in treating fungal infections, particularly in immunocompromised patients .

Pharmacological Applications

Given its diverse biological activities, This compound is being explored for various pharmacological applications:

  • Infectious Diseases: Potential treatment for bacterial and fungal infections.
  • Inflammatory Conditions: May serve as an anti-inflammatory agent.
  • Antiviral Applications: Investigated for efficacy against viral pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine

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